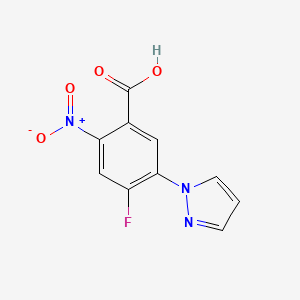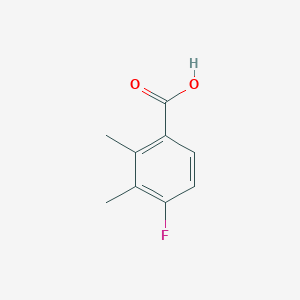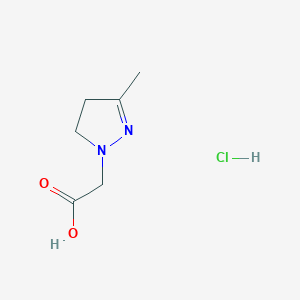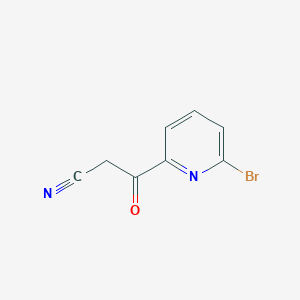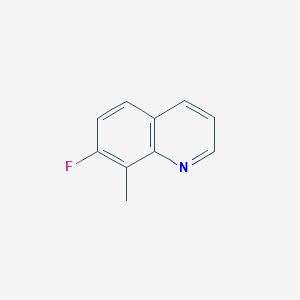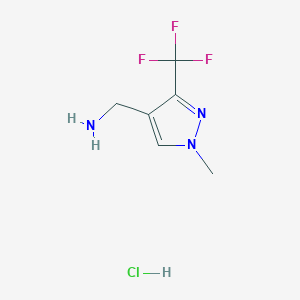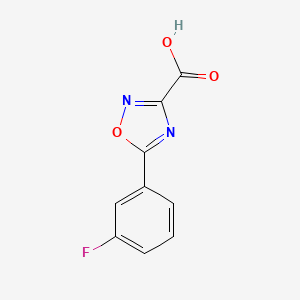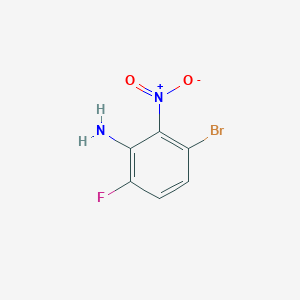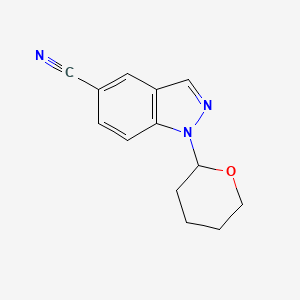
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile consists of an indazole ring fused with a tetrahydro-2H-pyran moiety. The carbonitrile group (–C≡N) is attached to the indazole ring. The pinacol ester form of this compound is also available .
Applications De Recherche Scientifique
Antimicrobial Activities
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile derivatives have been explored for their antimicrobial properties. In a study by Al‐Azmi and Mahmoud (2020), novel derivatives were synthesized and evaluated as antimicrobial agents. This demonstrates the compound's potential in contributing to the development of new antimicrobial solutions (Al‐Azmi & Mahmoud, 2020).
HMG-CoA Reductase Inhibitors
Indazole derivatives have been linked to the inhibition of microsomal HMG-CoA reductase in rat liver, indicating their potential as hypolipemic agents. Jin-Il I. Kim and Y. Jahng (1995) designed and synthesized new agents showing this inhibitory activity, which could have implications for cholesterol management (Jin-Il I. Kim & Jahng, 1995).
Kinase Inhibitor Development
A study by Arunachalam et al. (2019) developed a scalable synthesis route for a potent kinase inhibitor using an alternate azide intermediate, showcasing the use of indazole-5-carbonitrile derivatives in developing kinase inhibitors (Arunachalam et al., 2019).
Cytotoxic Activity
The compound and its derivatives have been explored for cytotoxic activity against tumor cells. Mohareb and Abdelaziz (2013) conducted a study where 2-hydroxy-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile and its derivatives exhibited higher inhibitory effects on various tumor cell lines compared to a reference drug, showing promise in cancer research (Mohareb & Abdelaziz, 2013).
Synthesis of Fluorescent Compounds
The derivative 5-nitro-1H-indazole has been used in synthesizing new fluorescent heterocyclic compounds, indicating its utility in the development of materials with unique optical properties, as demonstrated by Pakjoo et al. (2012) (Pakjoo et al., 2012).
Corrosion Inhibitors
Indazole derivatives have been investigated as potential corrosion inhibitors for mild steel. A study by Dandia et al. (2013) synthesized pyrazolopyridine derivatives, demonstrating their effectiveness in corrosion inhibition, which could be valuable in industrial applications (Dandia et al., 2013).
Propriétés
IUPAC Name |
1-(oxan-2-yl)indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-8-10-4-5-12-11(7-10)9-15-16(12)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZLYNPRZVJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)C#N)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



